molecular formula C18H13ClN2O5 B3903451 (5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione

(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione

Cat. No.: B3903451
M. Wt: 372.8 g/mol
InChI Key: WZYIOHZSGJYBRO-GHXNOFRVSA-N
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Description

The compound (5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione is a complex organic molecule characterized by its unique structure, which includes a diazinane ring and various functional groups such as chloro, hydroxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the diazinane ring: This can be achieved through a cyclization reaction involving appropriate amine and carbonyl compounds under controlled conditions.

    Introduction of the phenyl group: This step often involves a substitution reaction where a phenyl group is introduced to the diazinane ring.

    Functionalization of the aromatic ring: The chloro, hydroxy, and methoxy groups are introduced through electrophilic aromatic substitution reactions using corresponding reagents like chlorinating agents, hydroxylating agents, and methoxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the diazinane ring, potentially converting them to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles like amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

The compound and its derivatives are explored for their therapeutic potential. Their ability to interact with biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which (5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione apart is its combination of functional groups and the diazinane ring structure

Properties

IUPAC Name

(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O5/c1-26-14-9-10(8-13(19)15(14)22)7-12-16(23)20-18(25)21(17(12)24)11-5-3-2-4-6-11/h2-9,22H,1H3,(H,20,23,25)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYIOHZSGJYBRO-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Reactant of Route 2
(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Reactant of Route 3
(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Reactant of Route 4
Reactant of Route 4
(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione

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